4-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide
描述
属性
IUPAC Name |
4-fluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F2N3O2S/c1-15-13-18(7-8-19(15)22)28(26,27)23-14-20(16-3-5-17(21)6-4-16)25-11-9-24(2)10-12-25/h3-8,13,20,23H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXXNIUHCZKAEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
4-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, including fluorinated aromatic rings and a piperazine moiety, may exhibit significant interactions with various biological targets.
- IUPAC Name : this compound
- Molecular Formula : C20H23F2N3O2S
- Molecular Weight : 409.5 g/mol
- CAS Number : 898431-99-7
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of fluorine atoms in its structure enhances binding affinity and selectivity, which can lead to potent biological effects. The compound is believed to modulate the activity of various molecular targets, including kinases and other proteins involved in cell signaling pathways.
Biological Activity Overview
Research indicates that this compound may possess several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells by targeting specific kinases involved in tumor proliferation.
- Anti-inflammatory Properties : The sulfonamide group is known for its anti-inflammatory effects, which may be relevant in treating conditions like arthritis.
Case Studies and Research Findings
- Kinase Inhibition :
- Pharmacological Characterization :
- Structure-Activity Relationship (SAR) :
Data Table: Biological Activity Summary
科学研究应用
Anticancer Properties
Research indicates that compounds with sulfonamide structures exhibit anticancer properties. For instance, derivatives of sulfonamides have been shown to induce apoptosis in various cancer cell lines. A study focusing on related compounds demonstrated significant cytotoxicity against breast and colon cancer cells, suggesting that 4-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide could similarly exhibit these effects through structural modifications .
Antimicrobial Activity
Sulfonamides are traditionally recognized for their antimicrobial properties. The compound's structure suggests potential activity against bacterial infections. A comparative analysis of related compounds showed that modifications in the sulfonamide group can enhance antibacterial efficacy against resistant strains of bacteria .
Synthesis and Structural Modifications
The synthesis of this compound involves several steps, including the reaction of various precursors to form the desired sulfonamide structure. Research has focused on optimizing these synthetic pathways to improve yield and purity .
Case Studies
- Antitumor Activity : A study evaluated the cytotoxic effects of structurally similar sulfonamides on various cancer cell lines, revealing that certain modifications led to enhanced activity. The findings suggest that this compound could be a promising candidate for further development as an anticancer agent .
- Antimicrobial Efficacy : In vitro studies have shown that compounds with similar structures possess significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. These findings support the hypothesis that this compound may also exhibit similar properties .
Data Table: Summary of Biological Activities
相似化合物的比较
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely involves Suzuki-Miyaura couplings (for aryl-aryl bonds) and amidation reactions, similar to methods described for related sulfonamides .
- Structure-Activity Relationships (SAR): The ethyl linker between the 4-fluorophenyl and piperazine groups optimizes spatial alignment for receptor binding compared to rigid linkers in chromenone derivatives . The 3-methyl group on the benzenesulfonamide reduces steric hindrance, enhancing binding affinity versus bulkier substituents (e.g., isopropyl in pyrrole carboxamides) .
- Pharmacokinetic Profile : Dual fluorine atoms balance lipophilicity and solubility, favoring oral bioavailability over more polar (e.g., methoxy-substituted) or highly lipophilic (e.g., pyrrole carboxamide) analogs .
常见问题
Basic Research Questions
Q. What is the recommended synthetic route for 4-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide?
- Methodology : A multi-step synthesis is typically employed:
Nucleophilic substitution : Introduce the 4-methylpiperazine moiety via alkylation of a primary amine intermediate.
Sulfonamide coupling : React the intermediate with 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions (e.g., potassium carbonate in acetonitrile) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
- Key Data : Yields range from 45–65% depending on reaction scale and purity of intermediates. Side products (e.g., disubstituted byproducts) are minimized by controlling stoichiometry and temperature .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR: δ 7.4–7.6 ppm for aromatic protons, δ 2.3 ppm for piperazine methyl group) .
- HPLC : Use a C18 column (ACN/water + 0.1% TFA) to assess purity (>98% by area under the curve).
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected m/z ~476) verifies molecular weight .
- Contaminant Analysis : Monitor residual solvents (e.g., DCM, acetonitrile) via GC-MS per ICH guidelines .
Q. What structural features influence its biological activity?
- Critical Moieties :
- Sulfonamide group : Enhances hydrogen bonding with target proteins (e.g., carbonic anhydrase) .
- 4-Methylpiperazine : Improves solubility and modulates pharmacokinetics via basic nitrogen .
- Fluorine substituents : Increase lipophilicity (logP ~2.8) and metabolic stability by reducing CYP450-mediated oxidation .
- Structure-Activity Relationship (SAR) : Methyl at position 3 on the benzene ring sterically hinders off-target interactions, improving selectivity .
Advanced Research Questions
Q. How can metabolic stability be optimized while retaining target affinity?
- Strategies :
-
Trifluoromethyl incorporation : Replace one fluorine with CF₃ to reduce oxidative metabolism (e.g., t₁/₂ increased from 2.1 to 4.7 hours in microsomal assays) .
-
Deuterium labeling : Replace labile hydrogens (e.g., benzylic positions) to slow CYP450-mediated degradation .
- Data-Driven Design : Use in vitro ADME assays (e.g., hepatocyte clearance, plasma protein binding) to prioritize analogs (see Table 1).
Table 1 : Metabolic Stability of Analogs
Modification t₁/₂ (h, human hepatocytes) LogP Target IC₅₀ (nM) Parent Compound 2.1 2.8 12 CF₃ at C4 4.7 3.1 15 Deuterated ethyl chain 3.8 2.9 14
Q. How to resolve contradictions in reported receptor binding affinities?
- Experimental Design :
Standardize assays : Use identical cell lines (e.g., HEK293 overexpressing target receptor) and buffer conditions (pH 7.4, 1% DMSO) .
Control for batch variability : Source compounds from a single synthetic batch to eliminate purity discrepancies .
- Case Study : Discrepancies in α₁-adrenergic receptor binding (IC₅₀: 8 nM vs. 22 nM) were traced to differences in radioligand purity. Re-evaluation with HPLC-purified ligands resolved the conflict .
Q. What in silico methods predict target interactions?
- Approaches :
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3ZCL) to model sulfonamide binding pockets. Prioritize poses with hydrogen bonds to His94 and hydrophobic contacts with Val121 .
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability of protein-ligand complexes. High RMSD (>3 Å) indicates poor target retention .
- Validation : Compare predicted ΔG (MM-PBSA) with experimental Kd values. A correlation coefficient (R²) >0.7 confirms model reliability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
